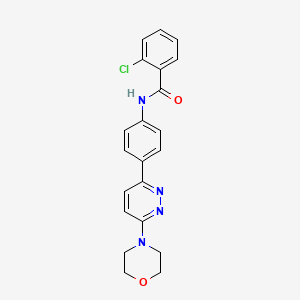
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, a thiophene ring, and an oxazole ring
Vorbereitungsmethoden
The synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with thionyl chloride or phosphorus pentachloride.
Thiophene ring formation: This step involves the construction of the thiophene ring, which can be synthesized via a variety of methods, including the Gewald reaction.
Oxazole ring formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Analyse Chemischer Reaktionen
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Wirkmechanismus
The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
4-(benzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine can be compared with other similar compounds:
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and are known for their enzyme inhibitory properties.
Thiophene Derivatives: Compounds containing the thiophene ring are widely studied for their electronic properties and applications in organic electronics.
Oxazole Derivatives: These compounds are known for their biological activity and are used in the development of pharmaceuticals.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,12-5-2-1-3-6-12)16-15(17-11-8-9-11)21-14(18-16)13-7-4-10-22-13/h1-7,10-11,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKVBJFRHXUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2724735.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2724736.png)
![3-phenyl-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
![ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2724739.png)
![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)

![N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2724743.png)




![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2724752.png)

